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Compound of Interest

Compound Name: SR1664

Cat. No.: B15545065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the non-agonist PPARγ ligand

SR1664 and its mechanism of action involving the inhibition of Cyclin-dependent kinase 5

(Cdk5)-mediated phosphorylation. The document details the core signaling pathways, presents

quantitative data on SR1664's activity, and offers detailed experimental protocols for key

assays relevant to its study.

Core Concepts: Cdk5, PPARγ, and SR1664
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that plays a

crucial role in various cellular processes.[1] In the context of metabolic disease, Cdk5 has been

shown to phosphorylate the peroxisome proliferator-activated receptor gamma (PPARγ), a key

regulator of adipogenesis and insulin sensitivity.[2][3] This phosphorylation event, specifically at

serine 273 (in PPARγ isoform 2), is linked to insulin resistance.[4]

SR1664 is a novel synthetic compound that acts as a PPARγ antagonist.[5] Unlike

thiazolidinedione (TZD) drugs, which are full agonists of PPARγ, SR1664 binds to PPARγ but

does not activate its transcriptional activity.[5][6] Instead, its primary mechanism of therapeutic

action is the potent inhibition of Cdk5-mediated phosphorylation of PPARγ.[5] This selective

action allows SR1664 to exert anti-diabetic effects without the adverse side effects associated

with PPARγ agonism, such as fluid retention and weight gain.[5][7]
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Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the biochemical and

cellular activity of SR1664.

Table 1: In Vitro Efficacy of SR1664

Parameter Value Description

IC50 80 nM

Half-maximal inhibitory

concentration for binding to

PPARγ in a competitive

binding assay.[5]

Ki 28.67 nM
Inhibitory constant for binding

to PPARγ.

Half-maximal effect on Cdk5-

mediated PPARγ

phosphorylation

20 - 200 nM

The concentration range for

half-maximal inhibition of

PPARγ phosphorylation by

Cdk5 in vitro.[5][8]

Table 2: Cellular Effects of SR1664

Effect Observation

Cdk5-mediated PPARγ phosphorylation in

adipocytes
Potent blockade of phosphorylation.[5][6]

Phosphorylation of Retinoblastoma (Rb) protein

(a Cdk5 substrate)

No measurable effect, indicating specificity for

the PPARγ phosphorylation event.[5][8]

Adipogenesis in 3T3-L1 cells
No stimulation of lipid accumulation or

expression of adipogenic genes.[5][6]

Mineralization of MC3T3-E1 osteoblast cells
No interference with bone formation in culture.

[5]

Signaling Pathways and Experimental Workflows
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The following diagrams, generated using the DOT language, illustrate the key signaling

pathways and experimental workflows discussed in this guide.
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Caption: Mechanism of action of SR1664 in inhibiting Cdk5-mediated PPARγ phosphorylation.
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Caption: Workflow for an in vitro Cdk5 kinase assay to test SR1664.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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